

## Benchmarking AZD5423: A Comparative Analysis of Nonsteroidal SGRMs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD5423  |           |
| Cat. No.:            | B1666221 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nonsteroidal selective glucocorticoid receptor modulator (SGRM) **AZD5423** with other notable nonsteroidal SGRMs. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds based on available preclinical and clinical data.

#### **Introduction to Nonsteroidal SGRMs**

Selective glucocorticoid receptor modulators (SGRMs) are a class of compounds designed to harness the anti-inflammatory effects of glucocorticoids while minimizing the associated adverse effects.[1] Unlike traditional steroidal glucocorticoids, nonsteroidal SGRMs aim to preferentially induce transrepression, the mechanism largely responsible for anti-inflammatory action, over transactivation, which is linked to many of the undesirable side effects.[2][3] This "dissociated" profile is a key objective in the development of safer anti-inflammatory therapies. AZD5423 is an inhaled, potent, and selective nonsteroidal SGRM that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4][5]

## **Comparative Analysis of Performance Data**

The following tables summarize the available quantitative data for **AZD5423** and other nonsteroidal SGRMs. It is important to note that direct head-to-head comparative studies for all



compounds are limited, and data are often presented in the context of comparisons with steroidal glucocorticoids like prednisolone or dexamethasone.

Clucocarticaid Docantar Rinding Affinity

| Compound     | Receptor<br>Binding<br>Affinity<br>(IC50/Ki, nM) | Selectivity                                                                             | Species | Reference |
|--------------|--------------------------------------------------|-----------------------------------------------------------------------------------------|---------|-----------|
| AZD5423      | IC50: 0.9 nM                                     | >900-fold vs.<br>other steroid<br>hormone<br>receptors                                  | Human   | [4]       |
| AZD9567      | Higher affinity<br>than<br>prednisolone          | 10,000-fold lower<br>affinity for<br>mineralocorticoid<br>receptor than<br>prednisolone | Human   | [6][7]    |
| Org 214007-0 | Similar to prednisolone                          | -                                                                                       | Human   | [8]       |
| ZK216348     | High affinity                                    | -                                                                                       | Human   | [3]       |
| GRM-01       | Ki: 12 nM                                        | >300-fold vs. progesterone receptor; >800- fold vs. mineralocorticoid receptor          | Human   | [9]       |

## **Functional Activity: Transactivation and Transrepression**

The key characteristic of SGRMs is their differential activity in transactivation and transrepression assays. The goal is to achieve potent transrepression (anti-inflammatory effect) with minimal transactivation (side effects).



| Compound     | Transactivatio<br>n (GRE-<br>mediated)                                                                                                  | Transrepressio<br>n (e.g., NF-кВ<br>inhibition)                                                                      | Dissociated<br>Profile                    | Reference  |
|--------------|-----------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|-------------------------------------------|------------|
| AZD5423      | Data not<br>available in direct<br>comparison                                                                                           | Potent anti- inflammatory effects demonstrated in preclinical and clinical models. [10]                              | Implied by its classification as an SGRM. | [10]       |
| AZD9567      | Partial agonist; does not upregulate gluconeogenic enzymes in human hepatocytes.[6] [7]                                                 | Full efficacy in inhibiting LPS-induced TNFα release.[11]                                                            | Yes                                       | [6][7][11] |
| Org 214007-0 | Partial agonist;<br>less effective in<br>inducing<br>metabolic genes<br>compared to<br>prednisolone.[8]                                 | Full efficacy in acute inflammation models.[12]                                                                      | Yes                                       | [8][12]    |
| ZK216348     | Weaker capacity to transactivate compared to standard glucocorticoids; ~60-fold less potent than prednisolone in TAT induction.[3] [11] | Potent anti- inflammatory effects; only 2- fold lower potency than prednisolone in inhibiting IL-8 secretion.[3][13] | Yes                                       | [3][11]    |



| Compound A<br>(CpdA) | Does not induce expression of the GR-dependent model gene MAPK phosphatase 1.     | Acts similarly to dexamethasone in counteracting airway hyperresponsive ness and inflammation.[14]      | Yes | [14] |
|----------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-----|------|
| GRM-01               | Partial agonist<br>(EC50 = 60.2<br>nM, efficacy<br>31.8% vs.<br>prednisolone).[9] | Demonstrated<br>anti-inflammatory<br>efficacy by<br>inhibiting TNF-α,<br>IFN-γ, and IL-6<br>release.[9] | Yes | [9]  |

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are summaries of typical protocols for glucocorticoid receptor binding and functional assays.

# Glucocorticoid Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a test compound for the glucocorticoid receptor by quantifying its ability to displace a radiolabeled ligand.

- Preparation of Receptor Source: A source of glucocorticoid receptors is prepared, typically from cell lysates (e.g., from Sf9 cells infected with a baculovirus expressing the human GR) or tissue homogenates.
- Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of the unlabeled test compound (e.g., AZD5423).
- Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods



such as filtration through glass fiber filters or charcoal adsorption.

- Quantification: The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by nonlinear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

### **Transactivation Assay (GRE-Luciferase Reporter Assay)**

This assay measures the ability of a compound to activate gene expression through the glucocorticoid receptor and its binding to glucocorticoid response elements (GREs).

- Cell Culture and Transfection: A suitable cell line (e.g., A549 or HEK293) is transiently transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a luciferase reporter gene under the control of a promoter with multiple GREs.
- Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compound or a reference agonist (e.g., dexamethasone).
- Cell Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
- Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. The data are then plotted as fold induction over vehicle control versus the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax).

#### **Transrepression Assay (Cytokine Inhibition Assay)**

This assay assesses the ability of a compound to inhibit the expression of pro-inflammatory genes, a key anti-inflammatory mechanism of glucocorticoids.



- Cell Culture and Stimulation: An appropriate cell line (e.g., human peripheral blood mononuclear cells or A549 cells) is pre-treated with varying concentrations of the test compound. The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8, or TNF-α).
- Quantification of Cytokine Production: The amount of the specific cytokine released into the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of the test compound relative to the stimulated vehicle control. The data are plotted as percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

# Visualizations Glucocorticoid Receptor Signaling Pathway



Click to download full resolution via product page

Caption: Glucocorticoid receptor signaling pathway for a selective modulator.

### **Experimental Workflow for SGRM Evaluation**





Click to download full resolution via product page

Caption: Workflow for the preclinical evaluation of nonsteroidal SGRMs.

#### Conclusion

AZD5423 is a potent nonsteroidal SGRM with high affinity and selectivity for the glucocorticoid receptor. The available data, in conjunction with findings for other nonsteroidal SGRMs like AZD9567 and Org 214007-0, supports the principle of a dissociated profile, where anti-inflammatory transrepression is favored over transactivation, which is linked to side effects. While direct comparative quantitative data across a wide range of nonsteroidal SGRMs remains to be fully elucidated in single comprehensive studies, the existing evidence suggests that this class of compounds holds promise for providing a better therapeutic window compared to traditional corticosteroids. Further head-to-head clinical studies will be crucial to fully delineate the comparative efficacy and safety of AZD5423 against other SGRMs and standard-of-care therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. pubs.acs.org [pubs.acs.org]
- 2. AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double-blind, efficacy, and safety study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics of the Inhaled Selective Glucocorticoid Receptor Modulator AZD5423 Following Inhalation Using Different Devices PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD9567 [openinnovation.astrazeneca.com]
- 7. AZD9567- Clinical [openinnovation.astrazeneca.com]
- 8. Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies PMC [pmc.ncbi.nlm.nih.gov]
- 12. Org 214007-0: A Novel Non-Steroidal Selective Glucocorticoid Receptor Modulator with Full Anti-Inflammatory Properties and Improved Therapeutic Index | PLOS One [journals.plos.org]
- 13. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A dissociated glucocorticoid receptor modulator reduces airway hyperresponsiveness and inflammation in a mouse model of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking AZD5423: A Comparative Analysis of Nonsteroidal SGRMs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666221#benchmarking-azd5423-against-other-nonsteroidal-sgrms]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com